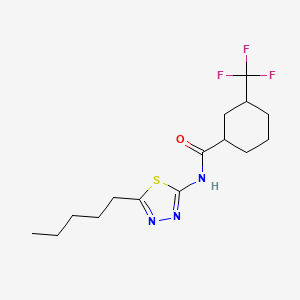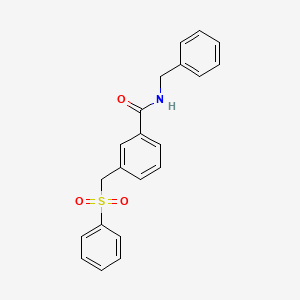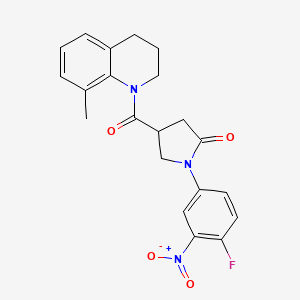![molecular formula C24H19N3O4 B7550968 [2-(4-methylanilino)-2-oxo-1-phenylethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550968.png)
[2-(4-methylanilino)-2-oxo-1-phenylethyl] 4-oxo-3H-phthalazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-methylanilino)-2-oxo-1-phenylethyl] 4-oxo-3H-phthalazine-1-carboxylate, also known as MAPPhth, is a synthetic compound that has been widely studied in the field of medicinal chemistry. It belongs to the class of phthalazine derivatives and has shown promising results in various scientific research applications.
Mecanismo De Acción
The mechanism of action of [2-(4-methylanilino)-2-oxo-1-phenylethyl] 4-oxo-3H-phthalazine-1-carboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in the development and progression of diseases. For instance, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell survival and proliferation. It has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
[2-(4-methylanilino)-2-oxo-1-phenylethyl] 4-oxo-3H-phthalazine-1-carboxylate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It also inhibits the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA). Moreover, it has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in the brain, which are known to contribute to neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using [2-(4-methylanilino)-2-oxo-1-phenylethyl] 4-oxo-3H-phthalazine-1-carboxylate in lab experiments include its high potency, selectivity, and low toxicity. It also has good solubility in organic solvents and can be easily synthesized in large quantities. However, the limitations of using [2-(4-methylanilino)-2-oxo-1-phenylethyl] 4-oxo-3H-phthalazine-1-carboxylate include its poor aqueous solubility, which may affect its bioavailability in vivo. It also requires further optimization to improve its pharmacokinetic properties and reduce its potential side effects.
Direcciones Futuras
There are several future directions for the research and development of [2-(4-methylanilino)-2-oxo-1-phenylethyl] 4-oxo-3H-phthalazine-1-carboxylate. One potential direction is to explore its potential as a novel anti-cancer agent in combination with other chemotherapeutic drugs. Another direction is to investigate its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Moreover, further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic properties for clinical use.
Métodos De Síntesis
The synthesis of [2-(4-methylanilino)-2-oxo-1-phenylethyl] 4-oxo-3H-phthalazine-1-carboxylate involves the reaction of 2-(4-methylanilino)-2-oxo-1-phenylethylamine with 4-oxo-3H-phthalazine-1-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions.
Aplicaciones Científicas De Investigación
[2-(4-methylanilino)-2-oxo-1-phenylethyl] 4-oxo-3H-phthalazine-1-carboxylate has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It also possesses anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Moreover, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
[2-(4-methylanilino)-2-oxo-1-phenylethyl] 4-oxo-3H-phthalazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c1-15-11-13-17(14-12-15)25-23(29)21(16-7-3-2-4-8-16)31-24(30)20-18-9-5-6-10-19(18)22(28)27-26-20/h2-14,21H,1H3,(H,25,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSVQFWFEASNHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)OC(=O)C3=NNC(=O)C4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(cyclopropylsulfamoyl)-N,2-dimethyl-N-[phenyl(pyridin-2-yl)methyl]benzamide](/img/structure/B7550886.png)

![N-cyclohexyl-N-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-sulfonamide](/img/structure/B7550897.png)
![[4-amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550907.png)
![N-[1-[4-(benzimidazol-1-yl)phenyl]ethyl]-N-methylpyrimidin-2-amine](/img/structure/B7550914.png)
![[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxo-1-phenylethyl] 2,2-dioxo-3,4-dihydro-[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole-8-carboxylate](/img/structure/B7550936.png)
![1-[2-[[2-(1-adamantyl)acetyl]amino]acetyl]-N-[(3-fluoro-4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7550940.png)

![N-[4-(3-amino-3-oxopropoxy)phenyl]-2-(2-phenylethyl)benzamide](/img/structure/B7550946.png)

![N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]-3-methylpiperidine-1-sulfonamide](/img/structure/B7550959.png)
![[7-(Ethoxycarbonylamino)-2-oxochromen-4-yl]methyl 2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-oxoacetate](/img/structure/B7550965.png)
![N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]-1H-indazole-7-carboxamide](/img/structure/B7550982.png)
![3-[(4-aminoquinazolin-2-yl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7550997.png)